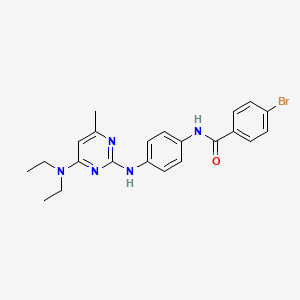
4-溴-N-(4-((4-(二乙氨基)-6-甲基嘧啶-2-基)氨基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide, also known as BAY 73-6691, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用机制
4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in the development and progression of various diseases. In cancer cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 inhibits the activity of the protein kinase Aurora B, which is involved in cell division and proliferation. By inhibiting Aurora B, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 can prevent the growth and spread of cancer cells. In inflammatory diseases, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 inhibits the activity of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of inflammatory responses. By inhibiting PDE9, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 can reduce inflammation and alleviate symptoms of inflammatory diseases. In cardiovascular disorders, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 acts as a vasodilator by increasing the production of nitric oxide, which relaxes blood vessels and improves blood flow.
Biochemical and Physiological Effects
4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cardiovascular cells, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 increases the production of nitric oxide, leading to vasodilation and improved blood flow.
实验室实验的优点和局限性
One advantage of using 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 in lab experiments is its specificity for certain enzymes and signaling pathways, which allows researchers to study the effects of inhibiting these targets in a controlled manner. Additionally, 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 has been shown to have low toxicity in preclinical studies, making it a safe candidate for further research. However, one limitation of using 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 in various diseases, including cancer, inflammation, and cardiovascular disorders. Finally, more research is needed to understand the mechanism of action of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 at the molecular level, which may lead to the discovery of new targets for therapeutic intervention.
合成方法
The synthesis of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide 73-6691 involves a multi-step process that includes the reaction of 4-bromo-N-(4-aminophenyl)benzamide with 4-(diethylamino)-6-methylpyrimidin-2-amine in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
抗菌活性
该化合物合成的衍生物已被研究其抗菌潜力。具体而言,化合物d1、d2和d3对革兰氏阳性和革兰氏阴性细菌物种都表现出有希望的抗菌活性。 像这样的噻唑基结构已知可抑制细菌脂质生物合成并表现出抗菌作用 .
抗癌特性
癌症仍然是全球重大的健康挑战,迫切需要新型治疗剂。在这种情况下,该系列中的化合物d6和d7对雌激素受体阳性人乳腺腺癌细胞(MCF7)表现出显着的抗癌活性。 这些发现表明它们有潜力作为进一步药物开发的候选者 .
分子对接研究
为了了解结合相互作用,进行了分子对接研究。化合物d1、d2、d3、d6和d7在选定蛋白质结构(PDB ID:1JIJ、4WMZ和3ERT)的结合口袋内表现出良好的对接评分。 这些化合物可以作为合理药物设计的先导分子 .
属性
IUPAC Name |
4-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWYWHZISOVYSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


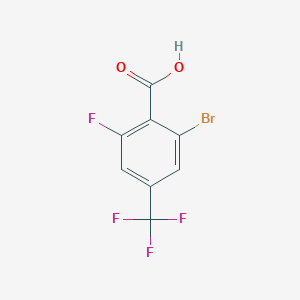
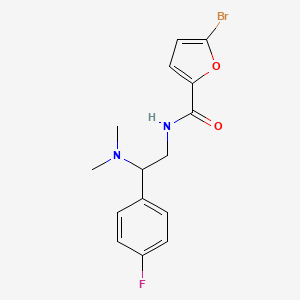
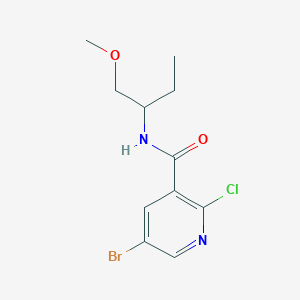

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
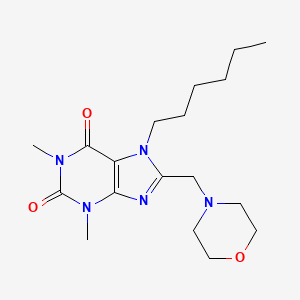
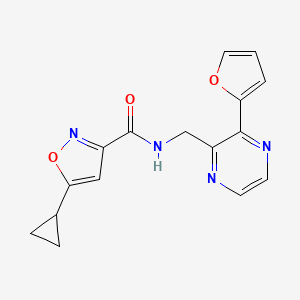
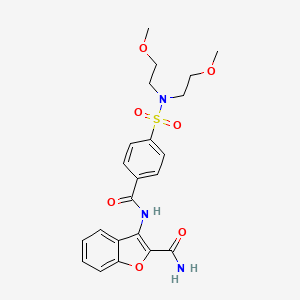
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

